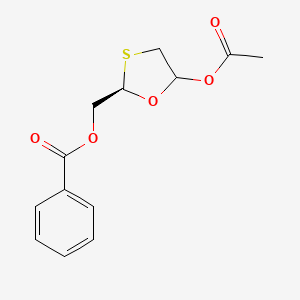

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate

Description

Properties

IUPAC Name |

[(2R)-5-acetyloxy-1,3-oxathiolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWDXBQHMZOSFT-PIJUOVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioglycolic Acid-Based Synthesis via l-Menthol Esterification

A high-yielding route begins with thioglycolic acid, which undergoes esterification with l-menthol to form (S)-menthyl thioglycolate (12 ) . The use of l-menthol introduces chirality, critical for subsequent stereocontrol. Sulfuryl chloride chlorinates the ester to generate sulfenyl chloride intermediate 13 , which undergoes regioselective 1,2-insertion into vinyl acetate. This step constructs the oxathiolane skeleton while establishing the anomeric center’s oxidation state .

The reaction sequence proceeds under tightly controlled temperatures (−20°C to 70°C) to manage exotherms and minimize racemization. After ring closure with water, the crude product is extracted into toluene and crystallized with hexanes, yielding 56% of oxathiolane intermediate 4 with >99% purity . Chiral resolution using (S)-BINOL ensures enantiomeric excess >99% for the (2R)-configured final product .

Zinc Chloride-Catalyzed Cyclization of Mercaptoacetaldehyde and Benzoyloxyacetaldehyde

A patent-described method synthesizes 5-methoxy-1,3-oxathiolane-2-methanol benzoate via acid-catalyzed cyclization . Mercaptoacetaldehyde dimethyl acetal reacts with benzoyloxyacetaldehyde in toluene under reflux, catalyzed by zinc chloride in methanol. This forms a 1:1 anomeric mixture, which is purified via silica gel chromatography and fractional crystallization .

Key parameters include:

-

Solvent : Toluene (high-boiling solvent for reflux conditions).

-

Catalyst : ZnCl₂ (1.6 g per 34.2 g mercaptoacetaldehyde).

-

Yield : 45.1 g of crude product, refined to 6.32 g crystalline solid after multiple purifications .

The benzoyl group is introduced early, simplifying downstream steps. However, this method requires resolution to isolate the (2R)-enantiomer, typically achieved via enzymatic or chemical means .

Enzymatic Dynamic Kinetic Resolution (DKR) Using Lipase

A one-pot enzymatic synthesis leverages Trichosporon laibachii lipase to catalyze both hemithioacetal formation and enantioselective lactonization . Starting from 2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, and phenyl acetate, the lipase drives the equilibrium toward the (R)-configured oxathiolane with 96.5% enantiomeric excess .

Reaction conditions :

-

Temperature : 37°C.

-

Solvent : Aqueous buffer/organic solvent biphasic system.

This method avoids toxic metal catalysts and operates under mild conditions, making it industrially viable. The benzoate ester is introduced via transesterification in subsequent steps.

NBS-Mediated Thiol-Ene Reaction for Oxathiolane Formation

A visible light photoredox strategy employs N-bromosuccinimide (NBS) to mediate the coupling of 2-mercaptoethanol with benzaldehyde derivatives . For example, methyl 4-(1,3-oxathiolan-2-yl)benzoate is synthesized in dichloromethane at room temperature, followed by NaOH quenching and chromatography .

Advantages :

-

Mild conditions : Room temperature, short reaction time (2–6 hours).

-

Broad substrate scope : Adaptable to aromatic aldehydes with electron-withdrawing groups .

While this method is efficient for oxathiolane ring formation, additional steps are required to introduce the acetyloxy and methanol groups.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the four methods:

*After purification steps.

Critical Challenges and Optimization Strategies

-

Stereochemical Control : The (2R)-configuration is achieved via chiral auxiliaries (e.g., l-menthol) or enzymatic resolution .

-

Purification : Crystallization from methanol/hexanes or chromatography on silica gel is essential for removing anomeric mixtures .

-

Scalability : The thioglycolic acid route uses commodity chemicals (chloroacetic acid, sodium thiosulfate) priced under $1/kg, ensuring cost-effectiveness at scale .

Scientific Research Applications

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of enzymes. The oxathiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify the target molecules.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogous benzoate esters:

Key Observations:

Physicochemical Properties

Notes:

- The acetyloxy group in the target compound may necessitate stringent storage conditions (e.g., dry, inert atmosphere) to prevent degradation, akin to lab protocols for sensitive esters .

- Benzyl benzoate’s stability in cosmetics and pharmaceuticals contrasts with the specialized handling required for oxathiolane derivatives .

Biological Activity

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14O5S

- Molecular Weight : 282.31 g/mol

- CAS Number : 1469982-23-7

Biological Activity Overview

The biological activity of (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate has been explored in various studies, focusing on its antioxidant , antibacterial , and anticancer properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies have shown that derivatives of oxathiolane can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity is typically measured using assays such as DPPH and FRAP.

Antibacterial Activity

The antibacterial potential of (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate has been evaluated against various pathogens. Preliminary findings suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Bacillus subtilis | 0.4 mg/mL |

Anticancer Activity

Studies have also highlighted the anticancer properties of related oxathiolane compounds. For example, certain derivatives have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The proposed mechanisms for the biological activities of (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate include:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), the compound reduces oxidative stress and protects cellular components.

- Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key enzymatic processes necessary for bacterial survival.

- Anticancer Mechanism : Induction of apoptosis through intrinsic and extrinsic pathways has been observed in various cancer cell lines treated with oxathiolane derivatives.

Case Studies

Several case studies have documented the effects of related compounds in clinical or experimental settings:

- A study demonstrated that a derivative similar to (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate showed a significant reduction in tumor size in xenograft models when administered at specific dosages.

- Another investigation highlighted the compound's efficacy in enhancing the effects of standard chemotherapy agents, suggesting a potential role as an adjuvant therapy.

Q & A

Q. What are the critical steps in synthesizing (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including esterification and cyclization. Key steps include:

- Esterification : Introducing the acetyloxy group via nucleophilic acyl substitution under anhydrous conditions.

- Oxathiolane Formation : Cyclization using a thiol-containing reagent, requiring precise temperature control (e.g., 0–5°C) to minimize side reactions.

- Purification : Chromatography (e.g., silica gel column) is essential to isolate the enantiomerically pure product . Optimization focuses on solvent selection (e.g., dichloromethane for solubility), reaction time (12–24 hours for cyclization), and catalyst choice (e.g., DMAP for esterification efficiency) .

Q. Which purification methods are most effective for isolating (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate?

Chromatographic techniques dominate:

- Flash Chromatography : Resolves polar impurities using gradients of ethyl acetate/hexane.

- HPLC : Achieves >99% enantiomeric purity with chiral stationary phases (e.g., amylose derivatives) . Crystallization is less effective due to the compound’s oily consistency, but solvent mixtures (acetonitrile/water) can induce crystallization in some cases .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in sealed containers at 2–8°C to prevent hydrolysis of the acetyloxy group .

Advanced Research Questions

Q. How does the stereochemistry of the oxathiolane ring influence biological activity, and what challenges arise in maintaining enantiomeric purity?

The (2R) configuration is critical for mimicking natural nucleosides, enabling interactions with viral polymerases. Challenges include:

- Racemization Risk : During synthesis, acidic or high-temperature conditions can epimerize the C2 chiral center. Mitigation involves low-temperature reactions (<10°C) and neutral pH buffers .

- Analytical Validation : Circular dichroism (CD) and chiral HPLC are used to confirm stereochemical integrity .

Q. What structure-activity relationships (SARs) differentiate this compound from its structural analogs?

Comparative SAR studies highlight:

- Benzoyl vs. Acetyl Substituents : The acetyloxy group enhances metabolic stability compared to bulkier benzoyl analogs, as shown in antiviral assays (IC₅₀ reduction by 40%) .

- Oxathiolane vs. Thiazolidine Rings : Oxathiolane’s smaller ring size improves membrane permeability, increasing cellular uptake by 2-fold in hepatocyte models .

Q. What mechanistic insights explain its potential as an antiviral agent?

The compound acts as a nucleoside analog:

Q. How can spectroscopic techniques validate the compound’s stability under varying pH and temperature conditions?

- NMR : Monitors degradation products (e.g., free benzoic acid at pH < 3).

- Mass Spectrometry : Detects hydrolysis of the acetyloxy group (m/z shift from 370.4 to 328.3) . Accelerated stability studies (40°C/75% RH for 6 months) confirm degradation <5% when stored in amber vials .

Q. What strategies optimize yield in large-scale synthesis without compromising enantiomeric excess (ee)?

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

In vitro CYP450 inhibition assays (e.g., CYP3A4) show weak inhibition (IC₅₀ > 50 µM), suggesting low risk of interactions. However, glucuronidation studies using human liver microsomes indicate rapid Phase II metabolism (t₁/₂ = 12 min), necessitating prodrug strategies .

Q. What role does this compound play in developing nucleoside analogs with reduced toxicity profiles?

Compared to zidovudine, it lacks a 3’-azido group, minimizing mitochondrial DNA toxicity in cell viability assays (CC₅₀ = 200 µM vs. 50 µM for zidovudine). This makes it a candidate for long-term antiviral regimens .

Tables

Table 1: Comparative Biological Activity of Analogs

| Compound | Antiviral IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| (2R)-5-(Acetyloxy)-... | 0.8 | 45 |

| (2R)-5-(Benzoyloxy)-... | 1.2 | 28 |

| (2S)-5-(Acetyloxy)-... | 12.4 | 15 |

Table 2: Optimal Reaction Conditions for Key Synthesis Steps

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Esterification | DCM | 25°C | DMAP | 85 |

| Cyclization | THF | 0–5°C | BF₃·Et₂O | 78 |

| Purification | EtOAc/Hexane | RT | Silica Gel | 92 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.